Cas no 1022159-15-4 (tert-butyl trans-4-aminocyclohexanecarboxylate)
tert-butyl trans-4-aminocyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- trans-tert-Butyl 4-aminocyclohexanecarboxylate
- tert-butyl 4-aminocyclohexanecarboxylate
- tert-butyl 4-aminocyclohexane-1-carboxylate
- Cyclohexanecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester
- 4-amino-cyclohexanecarboxylic acid tert-butyl ester
- tert-Butyl (1s,4s)-4-aminocyclohexane-1-carboxylate
- trans-tert-butyl-4-aMinocyclohexanecarboxylate
- trans-tert-butyl -4-aMinocyclohexanecarboxylate
- tert-butyl trans-4-aminocyclohexanecarboxylate
- trans-4-Amino-cyclohexanecarboxylic acid tert-butyl ester
- SCHEMBL583322
- 4-Aminocyclohexanecarboxylic acid tert-butyl ester
- AKOS030524802
- XDTZRQLZSNTGSM-DTORHVGOSA-N
- EN300-1708772
- BS-51846
- C14014
- DB-367294
- EN300-124710
- trans-t-Butyl 4-aminocyclohexanecarboxylate
- XDTZRQLZSNTGSM-UHFFFAOYSA-N
- SCHEMBL6436697
- trans-1-Boc-4-aminocyclohexane
- DTXSID90595677
- Cis-4-aminocyclohexanecarboxylic acid 1,1-dimethylethyl ester
- t-butyl cis-4-aminocyclohexanecarboxylate
- SCHEMBL15975247
- G60550
- 124830-45-1
- EN300-907279
- DB-157157
- PB39396
- AKOS010134006
- rel-tert-Butyl (1s,4s)-4-aminocyclohexane-1-carboxylate
- SY269305
- DB-205562
- CS-0416096
- TERT-BUTYL (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLATE
- 1022159-15-4
- MFCD30475674
- 173843-87-3
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- MDL: MFCD30475674
- Inchi: 1S/C11H21NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3
- InChI Key: XDTZRQLZSNTGSM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CCC(CC1)N)=O
Computed Properties
- Exact Mass: 199.157228913g/mol
- Monoisotopic Mass: 199.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.4
tert-butyl trans-4-aminocyclohexanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B812053-10mg |
trans-tert-Butyl 4-Aminocyclohexanecarboxylate |
1022159-15-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B812053-50mg |
trans-tert-Butyl 4-Aminocyclohexanecarboxylate |
1022159-15-4 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B812053-100mg |
trans-tert-Butyl 4-Aminocyclohexanecarboxylate |
1022159-15-4 | 100mg |
$ 275.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1101485-1G |
tert-butyl trans-4-aminocyclohexanecarboxylate |
1022159-15-4 | 97% | 1g |
$100 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1101485-5G |
tert-butyl trans-4-aminocyclohexanecarboxylate |
1022159-15-4 | 97% | 5g |
$255 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1101485-10G |
tert-butyl trans-4-aminocyclohexanecarboxylate |
1022159-15-4 | 97% | 10g |
$430 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1101485-25G |
tert-butyl trans-4-aminocyclohexanecarboxylate |
1022159-15-4 | 97% | 25g |
$860 | 2024-05-23 | |
| eNovation Chemicals LLC | D544663-1g |
trans-tert-butyl-4-aMinocyclohexanecarboxylate HCl salt |
1022159-15-4 | 95% | 1g |
$800 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1124393-100mg |
trans-4-Amino-cyclohexanecarboxylic acid tert-butyl ester |
1022159-15-4 | 95% | 100mg |
$170 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1124393-250mg |
trans-4-Amino-cyclohexanecarboxylic acid tert-butyl ester |
1022159-15-4 | 95% | 250mg |
$190 | 2024-07-28 |
tert-butyl trans-4-aminocyclohexanecarboxylate Suppliers
tert-butyl trans-4-aminocyclohexanecarboxylate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on tert-butyl trans-4-aminocyclohexanecarboxylate
Recent Advances in the Application of tert-Butyl trans-4-Aminocyclohexanecarboxylate (CAS: 1022159-15-4) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl trans-4-aminocyclohexanecarboxylate (CAS: 1022159-15-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This bicyclic amine derivative, characterized by its trans-configuration and tert-butyl ester group, serves as a crucial building block for the development of novel therapeutic agents, particularly in the realms of central nervous system (CNS) disorders and oncology. Recent studies have demonstrated its utility in the synthesis of potent kinase inhibitors and neurotransmitter modulators, with improved pharmacokinetic properties compared to earlier generation compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed tert-butyl trans-4-aminocyclohexanecarboxylate as a pivotal intermediate in the development of selective PI3Kδ inhibitors for autoimmune diseases. The compound's rigid cyclohexane ring system provided optimal spatial orientation for target binding, while its amino and ester functionalities allowed for efficient derivatization. The resulting inhibitors showed remarkable selectivity (>100-fold) for PI3Kδ over other PI3K isoforms, with IC50 values in the low nanomolar range. This work highlights the compound's importance in creating isoform-specific kinase inhibitors with reduced off-target effects.
Another significant application emerged in neuropharmacology research, where tert-butyl trans-4-aminocyclohexanecarboxylate served as the core structure for novel sigma-1 receptor ligands. A 2024 Nature Communications paper detailed its incorporation into bifunctional compounds targeting both sigma-1 receptors and NMDA receptors, demonstrating synergistic effects in neuroprotection models. The trans configuration of the amino and ester groups proved critical for maintaining optimal receptor binding affinity, with molecular dynamics simulations revealing stable interactions with key receptor residues. These findings suggest promising therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production of tert-butyl trans-4-aminocyclohexanecarboxylate. A 2023 Organic Process Research & Development publication described a novel catalytic asymmetric hydrogenation process that achieves >99% enantiomeric excess and 95% yield, addressing previous challenges in stereoselective synthesis. This improved synthetic route has facilitated larger-scale production while maintaining high purity standards required for pharmaceutical applications, as evidenced by its successful implementation in current Good Manufacturing Practice (cGMP) environments.
The compound's physicochemical properties have also been the subject of recent computational studies. Density functional theory (DFT) calculations published in 2024 provided detailed insights into its conformational preferences and electronic structure, explaining its observed reactivity patterns. These computational models have proven valuable in predicting the behavior of derivatives, accelerating the design of new analogs with enhanced biological activity and metabolic stability. Particularly noteworthy is the prediction (and subsequent experimental confirmation) of reduced CYP450 inhibition compared to cis-configured analogs, addressing a common pharmacokinetic challenge in drug development.
Looking forward, tert-butyl trans-4-aminocyclohexanecarboxylate continues to show promise in emerging therapeutic areas. Current preclinical studies are exploring its incorporation into proteolysis targeting chimeras (PROTACs) for targeted protein degradation, leveraging its ability to serve as a linker between E3 ligase binders and target protein binders. Additionally, its application in antibody-drug conjugates (ADCs) is being investigated, where its stability under physiological conditions and ability to conjugate with various payloads offer distinct advantages. These diverse applications underscore the compound's enduring value in medicinal chemistry and its potential to contribute to next-generation therapeutics.
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